molecular formula C40H50F6N14O6 B1667791 Brilacidin CAS No. 1224095-98-0

Brilacidin

Katalognummer: B1667791
CAS-Nummer: 1224095-98-0
Molekulargewicht: 936.9 g/mol
InChI-Schlüssel: QPDYBCZNGUJZDK-DNQXCXABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brilacidin is a synthetic, non-peptide small molecule that mimics host defense peptides. It is a polymer-based antibiotic currently in human clinical trials and represents a new class of antibiotics called host defense protein mimetics. These mimetics are designed to replicate the amphiphilic properties of antimicrobial peptides while solving the problems encountered by peptide-based antimicrobials .

Vorbereitungsmethoden

Brilacidin is synthesized through a series of chemical reactions that involve the formation of aryl amide foldamers. The synthetic route typically includes the coupling of various chemical intermediates under controlled conditions to achieve the desired molecular structure. The industrial production methods for this compound involve large-scale chemical synthesis, purification, and formulation processes to ensure the compound’s stability and efficacy .

Analyse Chemischer Reaktionen

Brilacidin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others, potentially modifying its properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

COVID-19 Treatment

Brilacidin has been extensively studied for its antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Key findings include:

  • Mechanism of Action : this compound demonstrates a dual mechanism by directly inactivating the virus and binding to heparan sulfate proteoglycans on host cell surfaces, which prevents viral entry into cells .
  • Efficacy Against Variants : Laboratory studies have shown that this compound is effective against various strains of SARS-CoV-2, including the Delta and Omicron variants .
  • Clinical Trials : In a Phase 2 clinical trial involving hospitalized patients with moderate-to-severe COVID-19, this compound was generally well-tolerated and showed potential benefits in secondary endpoints such as the National Early Warning Score 2 (NEWS2) .

Summary of COVID-19 Clinical Trial Results

Parameter This compound Group Placebo Group
Patients achieving NEWS2 <= 297%84%
Sustained recovery through Day 29100%77%
Mortality Rate7%7%

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

This compound has shown significant antibacterial activity in clinical trials for treating ABSSSI:

  • Phase 2 Trials : Results indicated that a single dose of this compound was comparable to a seven-day regimen of Daptomycin, demonstrating its potential as an effective treatment option .
  • Mechanism : As a mimetic of host defense peptides, this compound disrupts bacterial membranes, leading to cell death.

Ulcerative Proctitis/Ulcerative Proctosigmoiditis

This compound has also been evaluated for its anti-inflammatory properties in treating ulcerative proctitis:

  • Clinical Findings : In Phase 2 trials, it exhibited promising results in reducing inflammation and improving clinical outcomes in patients with ulcerative conditions .

Efficacy Against Fungal Infections

Recent studies have highlighted this compound's antifungal properties:

  • Preclinical Studies : this compound demonstrated potent activity against Cryptococcus neoformans, a significant pathogen in immunocompromised individuals. It was effective both as a standalone treatment and in synergy with existing antifungal agents against various fungal pathogens such as Candida and Aspergillus species .

Summary of Antifungal Activity

Fungal Pathogen Activity Type Notes
Cryptococcus neoformansStandalone efficacyHigh potency observed
Candida spp.Synergistic with othersEnhanced effectiveness with combination therapy
Aspergillus spp.Synergistic with othersPotential for novel treatment options

Wirkmechanismus

Brilacidin exerts its effects by disrupting bacterial cell membranes, mimicking the action of host defense peptides. It selectively targets bacteria, rapidly disrupting their membranes and leading to cell death. This unique mechanism reduces the likelihood of bacterial resistance development. Additionally, this compound has been shown to have antiviral activity by binding to host cell surface heparan sulfate proteoglycans, inhibiting viral attachment and disrupting viral particles .

Vergleich Mit ähnlichen Verbindungen

Brilacidin is unique among antimicrobial agents due to its non-peptide structure and ability to mimic host defense peptides. Similar compounds include other host defense protein mimetics and antimicrobial peptides, such as:

    Polymyxins: Peptide antibiotics that target bacterial membranes.

    Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membranes.

    Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Compared to these compounds, this compound offers advantages in terms of stability, reduced cytotoxicity, and a lower likelihood of resistance development .

Biologische Aktivität

Brilacidin, a synthetic small molecule designed to mimic host defense peptides (HDPs), has garnered attention for its broad-spectrum antibacterial and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential clinical applications.

Overview of this compound

This compound (PMX30063) is under development for the treatment of serious bacterial infections and has shown promise as an antiviral agent against SARS-CoV-2. Its design aims to replicate the biological properties of natural antimicrobial peptides, providing a novel approach to combat drug-resistant pathogens.

Antibacterial Activity

This compound exhibits potent bactericidal activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains. Notably, it has shown effectiveness comparable to daptomycin against Staphylococcus aureus.

  • Membrane Disruption : this compound primarily targets bacterial membranes, causing depolarization and subsequent cell death. It induces significant changes in the transcriptional profiles of treated bacteria, highlighting its impact on cell wall and membrane functions .
  • Stress Response Activation : Treatment with this compound upregulates various two-component systems (GraSR, VraSR, NsaSR) associated with virulence and drug resistance. This response indicates that this compound not only disrupts membrane integrity but also triggers stress responses related to protein misfolding and cell wall stress .

Antiviral Activity

Recent studies have identified this compound's dual antiviral mechanism against coronaviruses, including SARS-CoV-2.

  • Virucidal Activity : this compound demonstrates direct virucidal effects by disrupting viral integrity and inhibiting entry into host cells. It binds to heparan sulfate proteoglycans (HSPGs) on the surface of host cells, preventing viral attachment .
  • Broad-Spectrum Efficacy : In addition to SARS-CoV-2, this compound exhibits activity against other human coronaviruses such as HCoV-OC43 and HCoV-NL63. Its effectiveness is diminished in the presence of heparin, which suggests that its antiviral action is partly reliant on host-targeting mechanisms .

Comparative Efficacy and Case Studies

A summary of key findings from various studies illustrates this compound's efficacy:

Study Pathogen Efficacy Mechanism
Staphylococcus aureusComparable to daptomycinMembrane depolarization
SARS-CoV-2High Selectivity Index (426)Inhibition of viral entry
SARS-CoV-229% decrease in viral genomic copiesDisruption of viral integrity

Clinical Implications

This compound's unique mechanisms position it as a promising candidate for treating infections caused by resistant bacteria and viruses. Its potential applications include:

  • Bacterial Infections : As a broad-spectrum antibacterial agent, this compound could provide an alternative treatment for community-acquired pneumonia and other serious infections where resistance is a concern.
  • COVID-19 Treatment : Given its antiviral properties, this compound may serve as a therapeutic option for COVID-19 patients, particularly when used in combination with existing antiviral drugs like remdesivir .

Eigenschaften

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDYBCZNGUJZDK-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153594
Record name Brilacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224095-98-0
Record name N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224095-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brilacidin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILACIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1679X069H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilacidin
Reactant of Route 2
Brilacidin
Reactant of Route 3
Brilacidin
Reactant of Route 4
Brilacidin
Reactant of Route 5
Brilacidin
Reactant of Route 6
Reactant of Route 6
Brilacidin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.